

An In-depth Technical Guide to the Pharmacodynamics of AMT-116

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Compound of Interest

Compound Name: *ym116*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamics of AMT-116, a first-in-class antibody-drug conjugate (ADC) currently under investigation for the treatment of advanced solid tumors.^[1] Given the initial search query for "**ym116**" yielded no results, this guide focuses on AMT-116, a prominent oncology candidate with the "116" designator, which is likely the intended subject of inquiry.

Introduction to AMT-116

AMT-116 is an investigational ADC designed for targeted delivery of a potent cytotoxic agent to cancer cells.^[2] It is comprised of three key components:

- **A Monoclonal Antibody:** A humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets CD44 variant 9 (CD44v9).^{[2][3]} CD44v9 is a tumor-associated antigen overexpressed in a variety of solid tumors, including head and neck, lung, esophageal, pancreatic, colorectal, breast, bladder, hepatic, cervical, and gastric cancers.^[1]
- **A Cytotoxic Payload:** A novel topoisomerase I inhibitor, the belotecan derivative KL610023.^{[1][3]} Topoisomerase I is a crucial enzyme involved in DNA replication, and its inhibition leads to cancer cell death.^[3]
- **A Linker:** A hydrolysable linker that connects the antibody to the payload, designed to be stable in circulation and release the cytotoxic agent upon internalization into the target

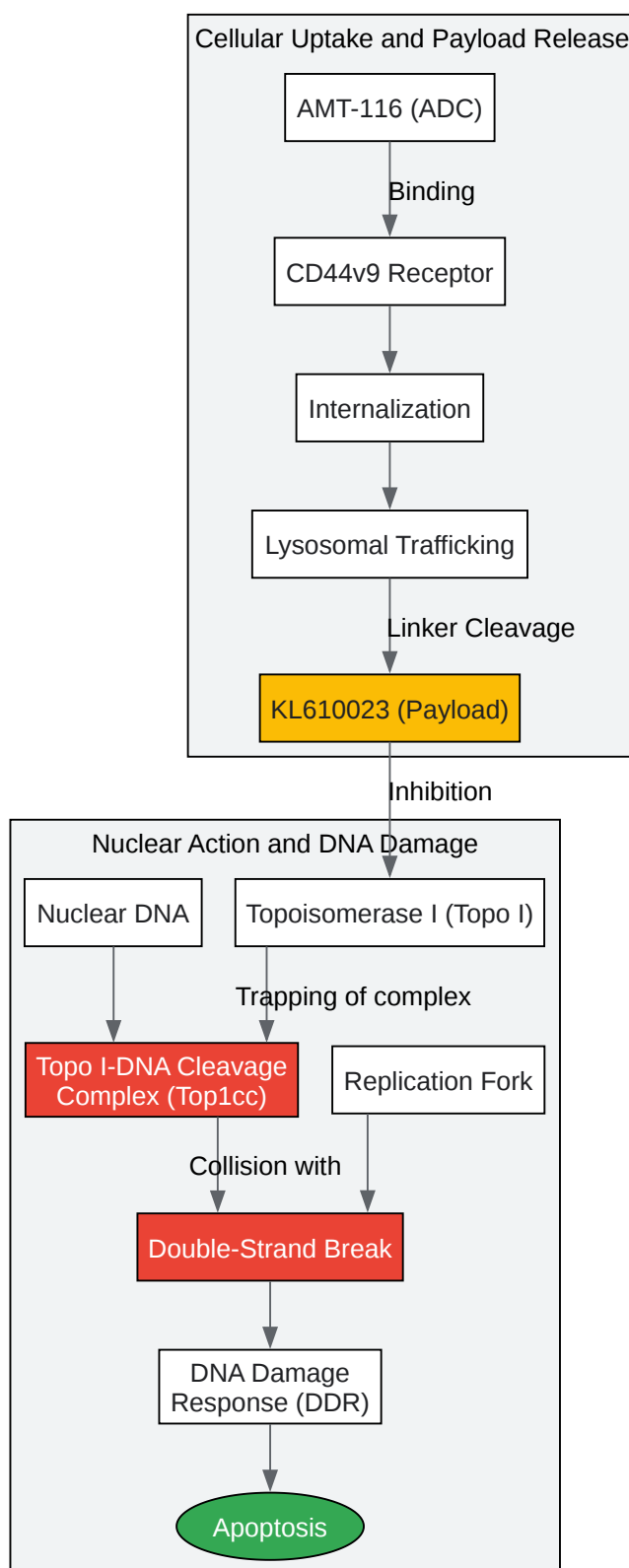
cancer cell.[1][3]

The structure of AMT-116 allows for a high drug-to-antibody ratio (DAR) of 7-8, maximizing the cytotoxic potential delivered to the tumor.[1][4][5][6]

Mechanism of Action

The pharmacodynamic effect of AMT-116 is driven by a targeted mechanism designed to maximize anti-tumor activity while minimizing systemic toxicity.

- **Target Binding:** The anti-CD44v9 antibody component of AMT-116 binds to the CD44v9 receptor on the surface of tumor cells.[3]
- **Internalization:** Upon binding, the entire ADC-receptor complex is internalized by the cancer cell.[3]
- **Payload Release:** Inside the cell, the hydrolysable linker is cleaved, releasing the active cytotoxic payload, KL610023.[3]
- **Topoisomerase I Inhibition:** KL610023 inhibits DNA topoisomerase I by trapping the enzyme-DNA cleavage complex.[3][7] This prevents the re-ligation of the single-strand DNA break created by the enzyme.
- **DNA Damage and Apoptosis:** The stabilized cleavage complexes collide with advancing replication forks, leading to irreversible double-strand DNA breaks.[7] This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[8]



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Caption: Mechanism of action of AMT-116 from cell surface binding to apoptosis induction.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data available from the ongoing first-in-human Phase 1 clinical trial (NCT05725291) of AMT-116 in patients with advanced solid tumors.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 1: AMT-116 Dose Escalation and Administration

Parameter	Value	Reference
Dosing Schedule	Once every two weeks (Q2W)	[4] [5]
Dose Levels Studied	1.5 mg/kg, 3.0 mg/kg, 5.0 mg/kg	[1] [4] [5]

Table 2: Preliminary Clinical Efficacy of AMT-116 in EGFR Wild-Type NSCLC

Dose Level	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Patient Cohort	Reference
>3 mg/kg	40% (6/15)	93% (14/15)	Heavily pretreated	[4] [5] [6]
5.0 mg/kg	80% (4/5)	100% (5/5)	Heavily pretreated	[5] [6]

Table 3: Efficacy in Other Advanced Solid Tumors at Doses >3mg/kg

Tumor Type	Overall Response Rate (ORR)	Reference
Nasopharyngeal Carcinoma (NPC)	50% (3/6)	[4]
Anal Carcinoma	60% (3/5)	[4]
Salivary Gland Cancer	33% (2/6)	[4]

Experimental Protocols

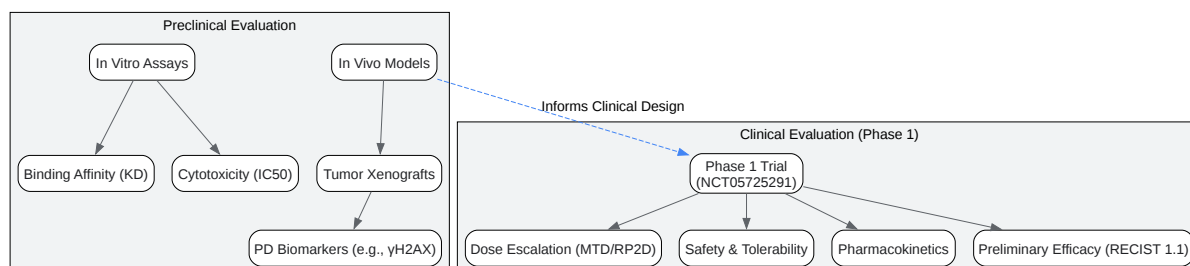
Detailed experimental protocols for the clinical evaluation of AMT-116 are outlined in the clinical trial registration NCT05725291.[\[11\]](#) Preclinical assessments would have followed standard methodologies for ADC characterization.

Standard preclinical evaluation of an ADC like AMT-116 typically involves a series of in vitro and in vivo assays to determine its biological activity and anti-tumor efficacy.

- In Vitro Binding and Internalization Assays:
 - Objective: To confirm the specific binding of the antibody component to its target (CD44v9) and the subsequent internalization of the ADC.
 - Methodology: Flow cytometry or ELISA-based assays are used to determine the binding affinity (KD) of the anti-CD44v9 antibody to CD44v9-expressing cancer cell lines. Internalization is often visualized and quantified using fluorescently labeled ADC and confocal microscopy or specialized live-cell imaging systems.
- In Vitro Cytotoxicity Assays:
 - Objective: To measure the potency of the ADC in killing target cancer cells.
 - Methodology: CD44v9-positive and negative cancer cell lines are treated with escalating concentrations of AMT-116. Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using assays such as MTS or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.
- In Vivo Tumor Xenograft Models:
 - Objective: To evaluate the anti-tumor activity of AMT-116 in a living organism.
 - Methodology: Human tumor cells expressing CD44v9 are implanted into immunocompromised mice. Once tumors are established, mice are treated with AMT-116 at various dose levels and schedules. Tumor volume is measured regularly to assess tumor growth inhibition. Pharmacodynamic markers, such as DNA damage (e.g., γ H2AX staining) in tumor tissue, may also be assessed.

The ongoing Phase 1 study is a first-in-human, open-label, multicenter, dose-escalation and expansion study.[\[1\]](#)

- Primary Objectives:
 - To determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of AMT-116.
 - To assess the safety and tolerability of AMT-116.
- Secondary Objectives:
 - To evaluate the preliminary anti-tumor activity.
 - To evaluate the pharmacokinetic (PK) profile.
 - To evaluate the immunogenicity of AMT-116.
- Methodology:
 - Patient Population: Patients with histologically confirmed, unresectable advanced solid tumors for whom no standard therapy is available.[\[11\]](#)
 - Dose Escalation: Patients receive escalating doses of AMT-116 administered intravenously every two weeks, guided by a Bayesian Logistic Regression Model (BLRM) with escalation with overdose control (EWOC) principle.[\[1\]](#)
 - Efficacy Assessment: Tumor responses are evaluated according to RECIST v1.1 criteria.



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Caption: General workflow for the pharmacodynamic assessment of an ADC like AMT-116.

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